5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazole ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole-4-carboxamide: A simpler analog without the substituted phenyl and benzyl groups.
5-Phenylamino-1H-1,2,3-triazole-4-carboxamide: Similar structure but with different substituents.
Uniqueness
5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl and 2-methylbenzyl groups may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.
Properties
Molecular Formula |
C19H21N5O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(4-ethylanilino)-N-[(2-methylphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O/c1-3-14-8-10-16(11-9-14)21-18-17(22-24-23-18)19(25)20-12-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
PGJBGYLGKYCHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CC=C3C |
Origin of Product |
United States |
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